6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H7NO3S. This compound is characterized by a thieno[3,2-b]pyrrole core structure, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of formyl and carboxylic acid functional groups makes this compound versatile for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the following steps:
Formation of the Thieno[3,2-b]pyrrole Core: This can be achieved through the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride.
Introduction of Functional Groups: The formyl and carboxylic acid groups are introduced through subsequent reactions, such as Vilsmeier-Haack formylation and oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4H-thieno[3,2-b]pyrrole: Lacks the formyl and carboxylic acid groups, making it less reactive and versatile.
6-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Similar structure but without the methyl group, affecting its electronic properties and reactivity.
Uniqueness
6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which enhance its reactivity and make it a valuable intermediate for various chemical transformations and applications .
Properties
IUPAC Name |
6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-4-2-6-8(14-4)5(3-11)7(10-6)9(12)13/h2-3,10H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXMSKWGNJIRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C(=C(N2)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842112-66-7 |
Source
|
Record name | 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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